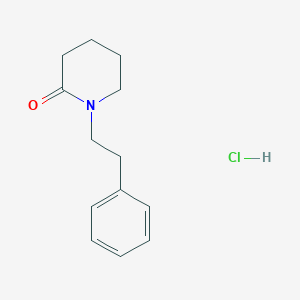
1-(2-Phenylethyl)piperidin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)piperidin-2-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidin-2-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylethylamine with a suitable carbonyl compound under acidic conditions to form the piperidinone ring . Another approach involves the hydrogenation of pyridine derivatives using metal-based nanocatalysts .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale synthesis of piperidine compounds with high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylethyl)piperidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams using oxidizing agents like sodium chlorite.
Reduction: Hydrogenation to form piperidine derivatives.
Substitution: Reactions with halides to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, potassium permanganate.
Reducing Agents: Hydrogen gas with metal catalysts (e.g., palladium, platinum).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
1-(2-Phenylethyl)piperidin-2-one;hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl) .
- N-phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide (Fentanyl N-Oxide) .
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride .
Uniqueness
1-(2-Phenylethyl)piperidin-2-one;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
1-(2-phenylethyl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2;1H |
Clé InChI |
NQVHTKUQPJWULM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)CCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


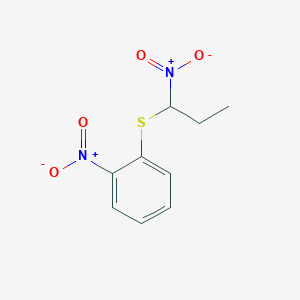
![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
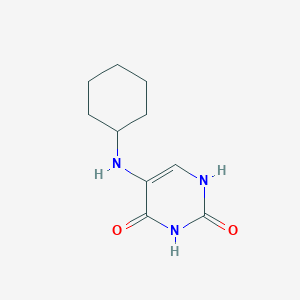
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
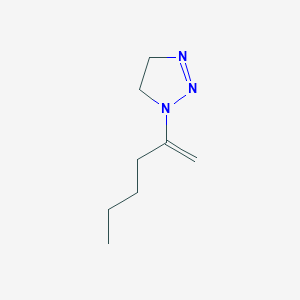
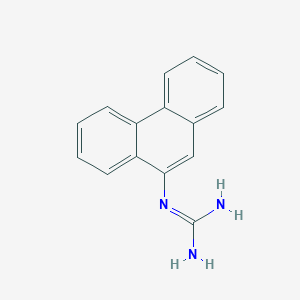
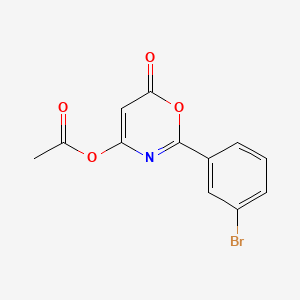
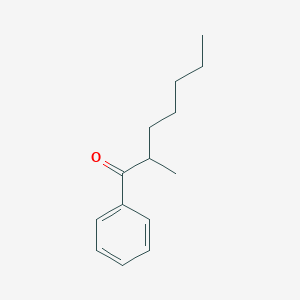
![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)

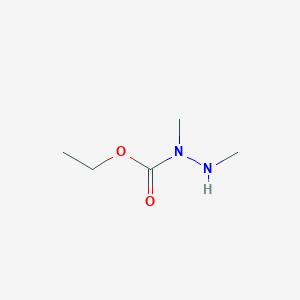
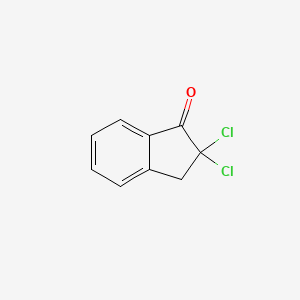
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

